1-Amino-2-naphthol-6-sulfonic acid is an organic compound characterized by the presence of both an amino group and a sulfonic acid group attached to a naphthalene ring. This compound plays a significant role in various chemical processes, particularly in the synthesis of dyes and pharmaceuticals. Its molecular formula is , and it has a molecular weight of approximately 225.25 g/mol. The compound is classified under aminonaphthalenesulfonic acids, which are derivatives of naphthalene modified with amino and sulfonic acid functional groups, enhancing their reactivity and solubility in various solvents .
1-Amino-2-naphthol-6-sulfonic acid can be derived from the sulfonation of 2-naphthol or through the reduction of nitro derivatives. It falls under the category of aromatic amines and sulfonic acids, making it a key precursor in organic synthesis, particularly in dye chemistry. The compound is colorless to light yellow crystalline solid and is soluble in water due to its polar sulfonic acid group, which imparts amphoteric properties .
The synthesis of 1-amino-2-naphthol-6-sulfonic acid typically involves a multi-step process:
The yield and purity of the final product can vary based on reaction conditions such as temperature, concentration of reactants, and duration of reactions. For instance, using an aqueous medium for nitrosation has been shown to improve yields and reduce by-products compared to organic solvent methods .
The molecular structure of 1-amino-2-naphthol-6-sulfonic acid features a naphthalene backbone with an amino group (-NH₂) at the first position and a sulfonic acid group (-SO₃H) at the sixth position. The presence of these functional groups significantly influences its chemical behavior.
1-Amino-2-naphthol-6-sulfonic acid participates in various chemical reactions typical for aromatic compounds:
These reactions are often utilized in dye manufacturing where the ability to form stable azo compounds is crucial .
The mechanism by which 1-amino-2-naphthol-6-sulfonic acid exerts its effects primarily relates to its reactivity as an electrophile or nucleophile in organic synthesis. When subjected to conditions that facilitate diazotization, the amino group can be transformed into a diazonium ion, which is highly reactive and can couple with other aromatic compounds to form azo dyes. This process is essential in dye chemistry for creating vibrant colors used in textiles and other materials .
1-Amino-2-naphthol-6-sulfonic acid exhibits significant acidity due to the sulfonic acid group, making it a strong acid compared to typical carboxylic acids. It also shows amphoteric behavior due to the presence of both basic (amino) and acidic (sulfonic) functional groups, allowing it to participate in various chemical equilibria .
1-Amino-2-naphthol-6-sulfonic acid finds extensive applications across several scientific fields:
1-Amino-2-naphthol-6-sulfonic acid (ANSA) is an amino-naphthol sulfonic acid derivative with the molecular formula C₁₀H₉NO₄S and a molecular weight of 239.25 g/mol. Its percent composition is carbon (50.20%), hydrogen (3.79%), nitrogen (5.85%), oxygen (26.75%), and sulfur (13.40%) [6] [9]. The compound is identified by multiple synonyms, including 5-Amino-6-hydroxy-2-naphthalenesulfonic acid and Eikonogen (trademark for its sodium salt). Key identifiers are summarized below:
Table 1: Molecular Identity of 1-Amino-2-naphthol-6-sulfonic Acid
| Property | Value |
|---|---|
| CAS Registry Number | 5639-34-9 |
| IUPAC Name | 5-Amino-6-hydroxy-2-naphthalenesulfonic acid |
| SMILES | C1=C(S(=O)O)C=CC2=C(N)C(=CC=C12)O |
| InChIKey | VLDABBRVDVXQPV-UHFFFAOYSA-N |
| EINECS | 257-269-4 |
| Molecular Weight | 239.25 g/mol |
ANSA exhibits a zwitterionic structure in its solid state, confirmed by X-ray crystallography. The sulfonate group ((-SO3^-)) and protonated amino group ((−NH3^+)) form an intramolecular salt, while the hydroxyl group remains neutral [3] [9]. This configuration enhances thermal stability, with decomposition above 300°C [9]. Spectroscopic characterizations include:
ANSA displays low solubility in most organic solvents but moderate solubility in aqueous alkaline solutions (e.g., 1 g/L in water at 16°C) [3] [9]. Its sodium salt (hemipentahydrate, C₁₀H₈NNaO₄S·2.5H₂O) is highly water-soluble and functions as a strong reducing agent for silver salts in photographic development [9]. Key properties:
Table 2: Physicochemical Properties of ANSA
| Property | Value |
|---|---|
| Melting Point | >300°C (decomposes) |
| Solubility in Water | 1 g/L (16°C) |
| Solubility in NH₄OH | 100 mg/mL (clear, brown) |
| pKa | 3.80 (sulfonic acid group) |
| Storage Conditions | Refrigerated, inert atmosphere |
ANSA differs significantly from its isomer 1-amino-2-naphthol-4-sulfonic acid (CAS 116-63-2) in polarity, solubility, and reactivity due to sulfonate group positioning:
Table 3: Comparison of ANSA with Key Isomers
| Property | 1-Amino-2-naphthol-6-sulfonic Acid | 1-Amino-2-naphthol-4-sulfonic Acid | 2-Naphthol-6-sulfonic Acid |
|---|---|---|---|
| CAS Number | 5639-34-9 | 116-63-2 | 93-01-6 |
| Functional Group Positions | 1-NH₂, 2-OH, 6-SO₃H | 1-NH₂, 2-OH, 4-SO₃H | 2-OH, 6-SO₃H |
| Solubility in Water | 1 g/L (16°C) | 5–8 g/L (20°C) | >50 g/L (20°C) |
| pKa | 3.80 | ~4.2 | ~2.9 (sulfonic acid) |
| Primary Applications | Dye intermediate, fluorescent reagent | Wastewater extraction | Dye synthesis, solid acid catalysts |
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5